GLP Selectivity Over G9a
MS0124 demonstrates a 34-fold selectivity for GLP over G9a in a direct enzymatic assay comparison, whereas dual inhibitors like UNC0638 show comparable potency for both enzymes, and earlier inhibitors like BIX-01294 exhibit weak, non-selective activity [1][2][3].
| Evidence Dimension | IC50 (nM) for GLP and G9a |
|---|---|
| Target Compound Data | GLP IC50 = 13 ± 4 nM; G9a IC50 = 440 ± 63 nM |
| Comparator Or Baseline | UNC0638: GLP IC50 = 19 nM, G9a IC50 < 15 nM; BIX-01294: GLP IC50 ~900 nM, G9a IC50 ~1700 nM |
| Quantified Difference | MS0124: 34-fold selectivity for GLP; UNC0638: ~1.3-fold selectivity for G9a; BIX-01294: ~2-fold selectivity for GLP but with micromolar potency |
| Conditions | In vitro enzymatic assays using recombinant GLP and G9a SET domains; conditions as described in primary references [1][2][3]. |
Why This Matters
This 34-fold selectivity window for GLP over G9a is essential for target validation studies where unambiguous attribution of phenotype to GLP inhibition is required, distinguishing MS0124 from dual inhibitors.
- [1] Xiong, Y., et al. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. J. Med. Chem. 2017, 60, 1876-1891. View Source
- [2] Vedadi, M., et al. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nat. Chem. Biol. 2011, 7, 566-574. View Source
- [3] Chang, Y., et al. Structural basis for G9a-like protein lysine methyltransferase inhibition by BIX-01294. Nat. Struct. Mol. Biol. 2009, 16, 312-317. View Source
